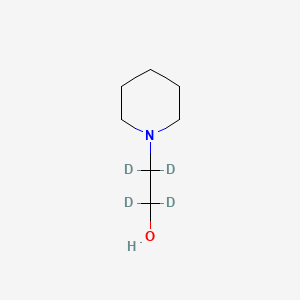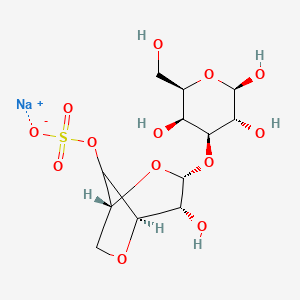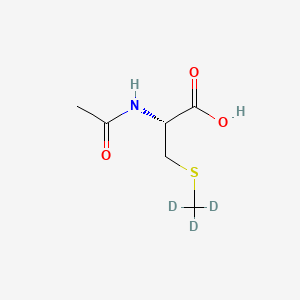
N-Acétyl-S-méthyl-L-cystéine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-S-methyl-L-cysteine-d3 is a deuterium-labeled derivative of N-Acetyl-S-methyl-L-cysteine. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of metabolic pathways and pharmacokinetics. The presence of deuterium atoms makes it particularly useful in tracing and quantifying biochemical processes.
Applications De Recherche Scientifique
N-Acetyl-S-methyl-L-cysteine-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and understand the metabolism of sulfur-containing compounds.
Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of drugs.
Proteomics: Used in mass spectrometry to quantify and identify proteins and peptides.
Biological Research: Investigates the role of sulfur-containing compounds in biological systems.
Industrial Applications: Used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Target of Action
N-Acetyl-S-methyl-L-cysteine-d3, similar to N-acetylcysteine, primarily targets the glutathione synthesis pathway . Glutathione is a potent antioxidant that protects cells from oxidative stress and maintains the redox state inside them .
Mode of Action
N-Acetyl-S-methyl-L-cysteine-d3 acts as a precursor to cysteine . It is hydrolyzed intracellularly to cysteine, which then replenishes glutathione . N-Acetyl-S-methyl-L-cysteine-d3 also supplies thiol groups, which can directly bind with toxic metabolites in hepatocytes and enhance non-toxic sulfate conjugation .
Biochemical Pathways
N-Acetyl-S-methyl-L-cysteine-d3 affects the glutathione synthesis pathway . By replenishing cysteine, it increases the availability of glutathione, a critical antioxidant in the body . This action helps neutralize free radicals and reduce oxidative stress .
Pharmacokinetics
N-Acetyl-S-methyl-L-cysteine-d3, like N-acetylcysteine, is rapidly absorbed after administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of n-acetyl-s-methyl-l-cysteine-d3 into protein peptide chains and the formation of a variety of metabolites . The elimination half-life of N-acetylcysteine is approximately 5.6 hours , and it is excreted via the kidneys (30%) and feces (3%) .
Result of Action
The primary result of N-Acetyl-S-methyl-L-cysteine-d3 action is the replenishment of glutathione levels . This action helps protect cells from oxidative stress and maintain the redox state inside them . It also enhances non-toxic sulfate conjugation, which can help neutralize toxic metabolites .
Action Environment
The action of N-Acetyl-S-methyl-L-cysteine-d3 can be influenced by various environmental factors. For instance, the presence of other medications or substances that induce oxidative stress can increase the demand for glutathione, potentially enhancing the effects of N-Acetyl-S-methyl-L-cysteine-d3 . Additionally, factors such as diet, lifestyle, and overall health status can influence the body’s glutathione levels and thus the efficacy of N-Acetyl-S-methyl-L-cysteine-d3 .
Analyse Biochimique
Cellular Effects
It is known that stable heavy isotopes like N-Acetyl-S-methyl-L-cysteine-d3 can affect the pharmacokinetic and metabolic profiles of drugs .
Molecular Mechanism
It is known that stable heavy isotopes like N-Acetyl-S-methyl-L-cysteine-d3 can affect the pharmacokinetic and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-methyl-L-cysteine-d3 involves the incorporation of deuterium atoms into the molecular structure of N-Acetyl-S-methyl-L-cysteine. This is typically achieved through the use of deuterated reagents and solvents. The general synthetic route includes:
Acetylation: The starting material, L-cysteine, undergoes acetylation to form N-Acetyl-L-cysteine.
Methylation: The thiol group of N-Acetyl-L-cysteine is methylated to form N-Acetyl-S-methyl-L-cysteine.
Industrial Production Methods
Industrial production of N-Acetyl-S-methyl-L-cysteine-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Acetylation and Methylation: Large quantities of L-cysteine are acetylated and methylated using industrial-grade reagents.
Deuteration: Deuterium incorporation is achieved using deuterated reagents in large reactors, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-S-methyl-L-cysteine-d3 undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetyl and methyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Disulfides of N-Acetyl-S-methyl-L-cysteine-d3.
Reduction: Thiol form of N-Acetyl-S-methyl-L-cysteine-d3.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A non-deuterated version used as a mucolytic agent and antioxidant.
N-Acetyl-S-methyl-L-cysteine: The non-deuterated version of N-Acetyl-S-methyl-L-cysteine-d3.
L-Cysteine: The parent compound used in various biochemical processes.
Uniqueness
N-Acetyl-S-methyl-L-cysteine-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing and quantifying biochemical processes. The deuterium labeling provides enhanced stability and allows for precise measurement in mass spectrometry and other analytical techniques.
Propriétés
IUPAC Name |
(2R)-2-acetamido-3-(trideuteriomethylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGLCORNOFFGTB-OJWMFZEYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
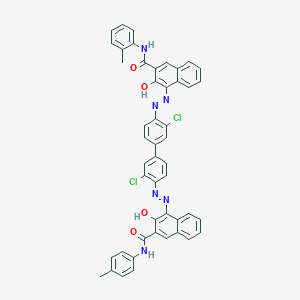
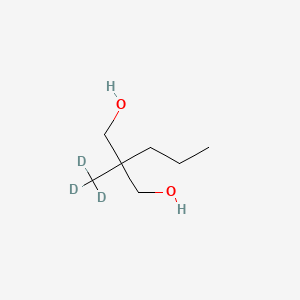
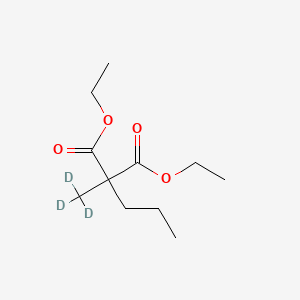
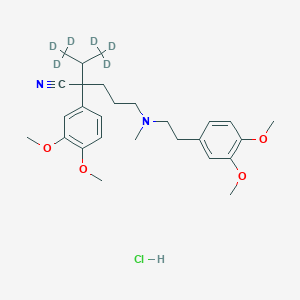
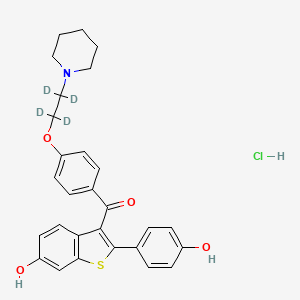
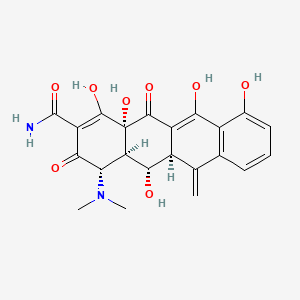
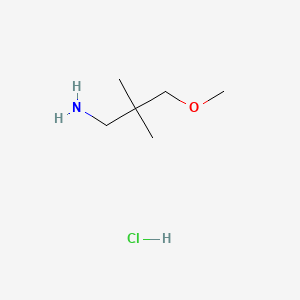
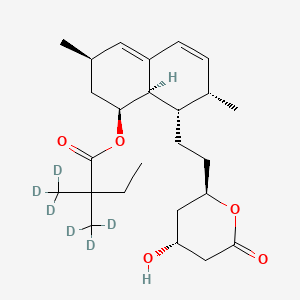
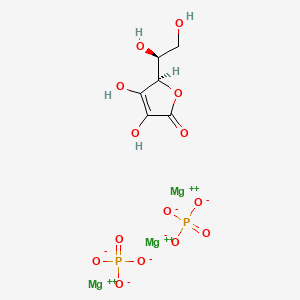
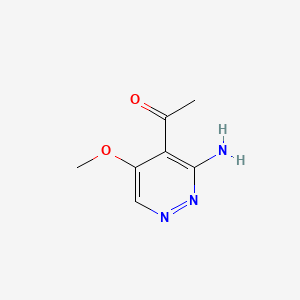
![1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-, diacetate](/img/structure/B562278.png)

